molecular formula C12H11BrN2OS B5651068 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5651068
M. Wt: 311.20 g/mol
InChI Key: NNDIKKDYUNGUBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves reactions between thiazol-2-amine and various electrophiles. For instance, a similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared by reacting benzo[d]thiazol-2-amine with flurbiprofen in high yield, characterized by spectroscopic methods including 1H, 13C NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021). These methodologies could potentially be adapted for the synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using techniques such as NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction. For example, a study on 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provided detailed insights into its crystal structure, confirming the utility of these techniques in understanding the structural aspects of such compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Thiazole derivatives engage in a variety of chemical reactions, underlining their versatility. A study on the chemoselective preparation of 4-bromodifluoromethyl thiazoles showcased how thiazole compounds could be synthesized to introduce specific functional groups, highlighting the adaptability of thiazole derivatives in chemical synthesis (Colella et al., 2018).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can be determined through standard laboratory techniques. While specific data on N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide is not readily available, related research indicates that these properties are crucial for determining the compound's applicability in various scientific domains.

Chemical Properties Analysis

Thiazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. These properties are influenced by the thiazole core and substituent groups, affecting the compound's overall behavior in chemical reactions. For instance, the synthesis of bi-heterocyclic propanamides and their inhibition potential against urease enzyme demonstrate the biological relevance of thiazole derivatives' chemical properties (Abbasi et al., 2020).

properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIKKDYUNGUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide

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